
(+)-Condylocarpine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Condylocarpine is a natural product found in Tabernaemontana cymosa, Rhazya stricta, and other organisms with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- Martin, Nakamura, Otte, and Overman (2011) reported the first enantioselective total syntheses of (+)-condylocarpine, highlighting its chemical synthesis process and potential for pharmaceutical applications (Martin et al., 2011).
Pharmacological Applications :
- Pilocarpine, a muscarinic receptor agonist related to condylocarpine, has been widely used to study various pharmacological effects and mechanisms. For example, Tsai, Chang, and Chang (2010) explored the effects of pilocarpine-induced status epilepticus on oxidative stress in developing animals, providing insights into seizure-induced brain injury and related neuropathophysiological mechanisms (Tsai et al., 2010).
Biological Studies and Mechanisms :
- El-Sayed, Choi, Frédérich, Roytrakul, and Verpoorte (2004) investigated the accumulation of alkaloids, including condylocarpine, in Catharanthus roseus cell suspension cultures. Their findings supported the hypothesis that stemmadenine is an intermediate in the pathway to catharanthine and tabersonine (El-Sayed et al., 2004).
Other Relevant Studies :
- Pronin, Wang, and Slepak (2017) examined the interaction of pilocarpine with muscarinic M3 receptor, revealing unexpected results that could contribute to understanding the pharmacology of condylocarpine-related compounds (Pronin et al., 2017).
Propiedades
Número CAS |
4939-81-5 |
|---|---|
Fórmula molecular |
C20H22N2O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
methyl (1S,11S,17R,18Z)-18-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h3-7,13,18,21H,8-11H2,1-2H3/b12-3-/t13-,18+,20+/m0/s1 |
Clave InChI |
BJAFGFIFFFKGKA-VHYXBIGDSA-N |
SMILES isomérico |
C/C=C\1/[C@@H]2CCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |
SMILES |
CC=C1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |
SMILES canónico |
CC=C1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |
Sinónimos |
isocondylocarpine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione](/img/structure/B1249570.png)
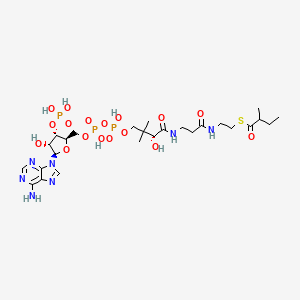



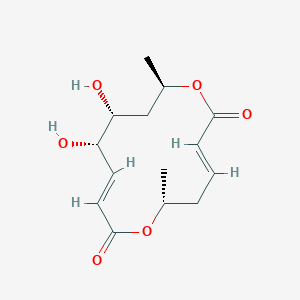

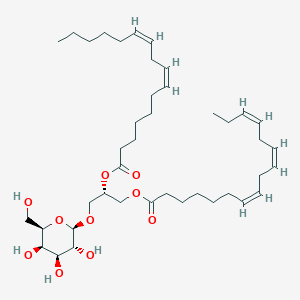
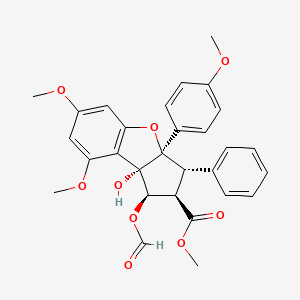
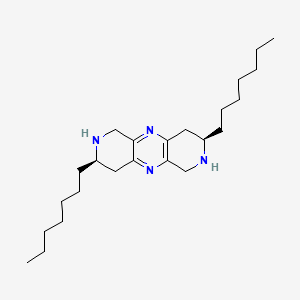


![3-(1-Hexyl-cyclopentyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B1249589.png)
